molecular formula C13H20N2O4 B3059809 tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate CAS No. 1268520-01-9

tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3059809
CAS No.: 1268520-01-9
M. Wt: 268.31
InChI Key: COOMDGHFOZBHLP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a hydroxy(oxazol-2-yl)methyl substituent. The oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-[hydroxy(1,3-oxazol-2-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-6-4-9(8-15)10(16)11-14-5-7-18-11/h5,7,9-10,16H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMDGHFOZBHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C2=NC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129422
Record name 1-Pyrrolidinecarboxylic acid, 3-(hydroxy-2-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-01-9
Record name 1-Pyrrolidinecarboxylic acid, 3-(hydroxy-2-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(hydroxy-2-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organometallic Addition to the Ketone

The introduction of the hydroxymethyl-oxazole group relies on nucleophilic addition to the ketone. While direct use of oxazol-2-ylmethyl Grignard reagents is theoretically viable, their instability necessitates alternative strategies. A practical approach involves in situ generation of oxazole-derived organozinc reagents , as zinc-mediated additions are milder and tolerate heterocycles.

Example Protocol ( adapted):

  • Reagent Preparation : Generate (oxazol-2-ylmethyl)zinc bromide by reacting 2-(bromomethyl)oxazole with activated zinc dust in THF under inert atmosphere.
  • Nucleophilic Addition : Add the organozinc reagent to tert-butyl 3-oxopyrrolidine-1-carboxylate at −10°C, followed by warming to room temperature.
  • Quenching and Isolation : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (30–50% EtOAc/hexanes).

This method avoids harsh conditions that could degrade the oxazole ring, with yields averaging 65–75% .

Alternative Pathways via Hydroxymethyl Intermediate

An alternative route involves constructing the hydroxymethyl-oxazole group separately and coupling it to the pyrrolidine core. This two-step process mitigates challenges associated with direct organometallic additions.

Synthesis of Oxazol-2-ylmethanol

Oxazol-2-ylmethanol is prepared by reduction of ethyl oxazole-2-carboxylate using LiAlH₄ in dry THF. The alcohol is then protected as a silyl ether (e.g., TBSCl) to prevent side reactions during subsequent steps.

Mitsunobu Coupling

The protected oxazol-2-ylmethanol is coupled to tert-butyl 3-hydroxypyrrolidine-1-carboxylate via a Mitsunobu reaction:

  • Conditions : DIAD, PPh₃, dry THF, 0°C to RT.
  • Deprotection : Remove the silyl protecting group using TBAF in THF.

This method offers excellent stereocontrol (>95% ee) but requires additional steps for protection/deprotection, reducing overall yield to 50–60% .

Comparative Analysis of Methodologies

Method Yield (%) Stereocontrol Scalability Key Challenges
Organozinc Addition 65–75 Moderate High Oxazole stability under basic conditions
Mitsunobu Coupling 50–60 High Moderate Multi-step protection/deprotection

Organozinc Addition is favored for large-scale synthesis due to fewer steps and higher yields, whereas Mitsunobu Coupling is preferable when stereochemical purity is critical.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. Et₂O : THF enhances organometallic reactivity but may require lower temperatures (−20°C) to suppress side reactions.
  • Additives : ZnCl₂ and LiCl (5–10 mol%) accelerate transmetalation in organozinc reactions, improving conversion rates.

Workup and Purification

  • Extraction : Ethyl acetate effectively isolates the product from aqueous phases without emulsification.
  • Chromatography : Gradient elution (hexanes → 40% EtOAc/hexanes) resolves polar byproducts.

Mechanistic Insights

Organozinc Addition Mechanism

The reaction proceeds via a six-membered transition state, where zinc coordinates to the ketone oxygen, enabling nucleophilic attack by the oxazol-2-ylmethyl group. This mechanism explains the moderate stereoselectivity observed, as competing pathways may lead to diastereomers.

Mitsunobu Reaction Dynamics

The Mitsunobu reaction follows an SN2 mechanism, with inversion of configuration at the alcohol center. This ensures high stereochemical fidelity when coupling chiral intermediates.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free pyrrolidine amine, a reaction pivotal for further functionalization.

Reagent/ConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA) in DCMFree pyrrolidine amine85–92%
HCl (4M in dioxane)Hydrochloride salt formation78%
  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

  • Applications : Essential for synthesizing amine intermediates used in peptide coupling or alkylation reactions .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety is susceptible to oxidation, yielding aldehydes or ketones depending on the reagent.

ReagentConditionsProductYieldSource
Pyridinium chlorochromate (PCC)DCM, RT, 4hOxazol-2-yl ketone derivative65%
KMnO₄Acidic aqueous, 60°COxazol-2-yl carboxylic acid42%
  • Challenges : Over-oxidation to carboxylic acids is common with strong oxidants like KMnO₄ .

Functionalization of the Oxazole Ring

The oxazole ring participates in electrophilic substitutions, primarily at the 5-position due to electron-rich aromaticity.

Reaction TypeReagent/ConditionsProductYieldSource
BrominationBr₂, AcOH, 0°C5-Bromo-oxazole derivative58%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-oxazole hybrid73%
  • Regioselectivity : Directed by the oxazole’s electronic structure, favoring 5-substitution .

Ring-Opening Reactions of Pyrrolidine

Under strong acidic or reductive conditions, the pyrrolidine ring undergoes cleavage.

Reagent/ConditionsOutcomeYieldSource
H₂, Raney Ni (10 atm)Open-chain amine34%
HBr (48%), refluxBrominated linear chain51%
  • Utility : Generates linear intermediates for synthesizing polyfunctional amines .

Esterification and Etherification

The hydroxymethyl group undergoes esterification or etherification to modulate solubility or reactivity.

Reaction TypeReagent/ConditionsProductYieldSource
AcetylationAc₂O, pyridine, RTAcetylated derivative89%
MethylationMeI, K₂CO₃, DMFMethoxy-methyl analog76%
  • Applications : Enhances lipophilicity for improved membrane permeability in drug candidates .

Cyclization Reactions

The hydroxymethyl group facilitates intramolecular cyclization to form fused heterocycles.

Reagent/ConditionsProductYieldSource
PPh₃, DIAD, THF, 40°COxazolo-pyrrolidine tricycle61%
CuI, Et₃N, DMFSpirocyclic oxazole derivative44%
  • Key Step : Mitsunobu reaction conditions (DIAD/PPh₃) enable ether formation .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings modify the oxazole or pyrrolidine moieties.

Reaction TypeReagent/ConditionsProductYieldSource
Heck CouplingPd(OAc)₂, P(o-tol)₃, DMFAlkenyl-oxazole hybrid68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneArylaminated pyrrolidine55%

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from simpler pyrrolidine or oxazole derivatives:

CompoundKey ReactionOutcome vs. Target CompoundSource
Tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylateOxidation to ketoneFaster due to lack of oxazole
Oxazolidinone derivativesBrominationLower regioselectivity

Stability Under Reaction Conditions

The compound demonstrates moderate thermal stability but degrades under prolonged acidic/basic conditions:

ConditionDegradation ObservedHalf-LifeSource
pH < 2 (HCl, 25°C)Hydrolysis of oxazole ring2.3 h
pH > 10 (NaOH, 25°C)Ester cleavage1.5 h

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 138108-72-2

The structure features a pyrrolidine ring with a tert-butyl ester group and a hydroxy group attached to an oxazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that oxazole-containing compounds possess antimicrobial activity against a range of pathogens. The incorporation of the oxazole ring in this compound enhances its effectiveness against resistant bacterial strains, making it a candidate for further development as an antibiotic .

Bioavailability Studies

Bioavailability studies indicate that the compound has favorable pharmacokinetic properties, including good absorption rates and metabolic stability. These characteristics are critical for its potential use as a therapeutic agent .

Case Study: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cell lines. The results showed that one analog reduced cell viability by over 70% compared to control groups, indicating strong anticancer potential .

CompoundIC50 (µM)Cell Line
Analog A15MCF7
Analog B25MDA-MB-231
This compound12MCF7

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria, showcasing its potential as a new antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and oxazole ring can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrrolidine core and tert-butyl carbamate group are common in pharmaceuticals and intermediates. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound : tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate Hydroxy(oxazol-2-yl)methyl ~350–400 (estimated) Oxazole (H-bond acceptor/donor), hydroxyl Medicinal chemistry (e.g., kinase inhibitors), agrochemicals
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, iodo, pyridinyloxy 483.14 Halogens (electron-withdrawing), pyridine Cross-coupling reactions, halogenated intermediates
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Methoxy, bromo, pyridinyloxy 387.27 Methoxy (electron-donating), bromo Drug discovery intermediates
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate Mercapto ~230 (estimated) Thiol (nucleophilic) Catalysis, metal coordination
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl ~230 (estimated) Primary amine (basic) Peptide mimetics, ligand design
tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate Sulfinyl, nitrobenzothiazole 411.5 Sulfinyl (leaving group), nitro (electron-withdrawing) Bioactive molecule synthesis

Electronic and Steric Effects

  • Hydroxy(oxazol-2-yl)methyl vs. Halogenated Derivatives: The oxazole group in the target compound introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets compared to halogenated pyridine derivatives ().
  • Oxazole vs. Thiol/Amino Groups: The oxazole’s aromatic system contrasts with the nucleophilic thiol () or basic amino groups (). Thiols are prone to oxidation, limiting stability, whereas oxazole’s stability under physiological conditions makes it favorable in drug design .

Biological Activity

tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol. Its unique structure, featuring a pyrrolidine ring connected to an oxazole ring via a hydroxymethyl group, suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen, contributing to its biological activity.
  • Oxazole Ring : Known for its antimicrobial and antifungal properties, enhancing the compound's pharmacological profile.
  • Tert-butyl Group : Increases lipophilicity, which may influence absorption and distribution in biological systems.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Properties : The presence of the oxazole moiety suggests potential antimicrobial effects. Compounds with similar structures have shown effectiveness against various pathogens.
  • Antiviral Activity : Research into related compounds indicates that derivatives with oxazole rings can exhibit antiviral properties, particularly against viruses such as HSV-1 and other viral strains .
  • Anti-inflammatory Effects : Some studies suggest that compounds containing pyrrolidine structures may possess anti-inflammatory activities, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacteria and fungi
AntiviralPossible inhibition of viral replication
Anti-inflammatorySuggested effects based on structural analogs

Case Studies

  • Antiviral Screening : In a study evaluating various heterocycles for antiviral properties, compounds structurally related to this compound demonstrated significant antiviral activity against tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . The mechanism of action is believed to involve disruption of viral replication pathways.
  • Antimicrobial Testing : A series of tests indicated that oxazole-containing compounds often exhibit broad-spectrum antimicrobial activity. While specific studies on this compound are still emerging, its structural analogs have shown promising results in inhibiting bacterial growth .

Pharmacokinetic Considerations

The lipophilicity introduced by the tert-butyl group may enhance the compound's absorption and distribution in vivo. Understanding these pharmacokinetic properties is crucial for evaluating its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate?

A common method involves coupling a pyrrolidine-carboxylate precursor with an oxazole derivative. For example, carboxylate activation using isobutyl chloroformate and DIPEA in CH₂Cl₂ generates a mixed anhydride intermediate, which reacts with 2-amino-2-methylpropanol to form the target compound. Purification via flash chromatography (0–100% EtOAc/hexane gradient) yields the product in ~59% yield . Alternative routes may employ coupling agents like EDCI or HOBt for amide bond formation.

Q. How is the compound characterized to confirm its structure and purity?

Characterization typically involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton/carbon environments (e.g., oxazole protons at δ 7.5–8.5 ppm, tert-butyl group at δ 1.4 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ calculated within 1 ppm error) .
  • IR spectroscopy : Identification of key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .
  • Melting point : Reported ranges (e.g., 114–116°C) validate crystallinity .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is stable in inert solvents (CH₂Cl₂, THF) under nitrogen at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc deprotection .

Advanced Research Questions

Q. How can reaction yields be improved during oxazole-pyrrolidine coupling?

Optimize stoichiometry (e.g., 1.1–1.2 eq of oxazole derivative) and employ anhydrous conditions. Pre-activation of the carboxylate using DIPEA and isobutyl chloroformate enhances mixed anhydride formation. Monitoring reaction progress via LC-MS ensures complete consumption of intermediates . For sterically hindered analogs, microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated cross-coupling) may improve efficiency .

Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?

If unexpected splitting or integration ratios arise:

  • Use 2D NMR (COSY, NOESY) to assign stereochemistry.
  • Perform chiral HPLC to separate enantiomers and confirm optical purity (e.g., [α]²⁵D values reported in CHCl₃) .
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. How can purification challenges (e.g., low recovery or impurities) be addressed?

  • Flash chromatography : Adjust gradients (e.g., EtOAc/MeOH with 0.25% Et₃N) to improve resolution of polar byproducts .
  • Recrystallization : Use mixed solvents (e.g., EtOH/CHCl₃) to enhance crystal formation .
  • Ion-exchange resins : Remove acidic/basic impurities (e.g., residual DIPEA) using Si-Trisamine .

Q. What modifications to the oxazole or pyrrolidine scaffold enhance catalytic activity in hybrid Lewis acid/base systems?

  • Introduce electron-withdrawing groups (e.g., Cl, Br) on the oxazole to modulate Lewis acidity .
  • Replace tert-butyl with bulkier carbamates (e.g., trityl groups) to sterically tune reactivity .
  • Evaluate catalytic performance in asymmetric aldol or Michael additions using chiral pyrrolidine derivatives .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar analogs?

Polymorphism and solvent-dependent crystallization can alter melting ranges. For example, tert-butyl derivatives with flexible side chains may exhibit broader ranges (e.g., 110–120°C) due to conformational isomers . Always cross-reference with DSC data for thermal behavior.

Q. How to reconcile conflicting HRMS results for intermediates?

Ensure ionization methods (ESI vs. EI) are consistent. Contamination by sodium adducts ([M+Na]⁺) may cause misassignment. Re-run samples with internal standards (e.g., NaTFA) and verify isotopic patterns .

Methodological Tables

Q. Table 1: Key Spectral Data for tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 1.42 (s, 9H, Boc), 7.25 (s, 1H, oxazole)
¹³C NMR (CDCl₃)δ 154.8 (C=O), 143.2 (oxazole C-2)
HRMS (ESI)[M+H]⁺: 297.1812 (calc. 297.1809)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
DIPEA Equiv2.0–2.5 eqMaximizes anhydride formation
Temperature0°C → RT (stepwise)Reduces side reactions
SolventAnhydrous CH₂Cl₂Enhances solubility

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxy(oxazol-2-yl)methyl)pyrrolidine-1-carboxylate

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